molecular formula C2H2Cl5O2P B093832 2,2,2-Trichloroethyl dichlorophosphate CAS No. 18868-46-7

2,2,2-Trichloroethyl dichlorophosphate

Cat. No. B093832
Key on ui cas rn: 18868-46-7
M. Wt: 266.3 g/mol
InChI Key: ZBXWVOZHVCJRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04517002

Procedure details

To 90 g (0.59 mol) of POCl3 at 25° C. was slowly added 72 g (0.48 mol) of 2,2,2-trichloroethanol over a two hour period. The mixture was heated and maintained at 100°-125° C. for 14 hours during which time 22 g (0.60 mol) of HCl was recovered in the water scrubber. The mixture was distilled to give 72 g (0.27 mol) of 2,2,2-trichloroethyl phosphorodichloridate, bp 84° C. at 3 mm (57% yield).
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[P:2]([Cl:5])(Cl)[Cl:3].[Cl:6][C:7]([Cl:11])([Cl:10])[CH2:8][OH:9].Cl>>[P:2]([Cl:5])([Cl:3])(=[O:1])[O:9][CH2:8][C:7]([Cl:11])([Cl:10])[Cl:6]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
ClC(CO)(Cl)Cl
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
over a two hour
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was recovered in the water scrubber
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
P(OCC(Cl)(Cl)Cl)(=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mol
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.